molecular formula C8H12N2 B2385135 2-Isopropylpyridin-3-amine CAS No. 1369105-90-7

2-Isopropylpyridin-3-amine

Cat. No.: B2385135
CAS No.: 1369105-90-7
M. Wt: 136.198
InChI Key: BDGIMZHZSHEPSR-UHFFFAOYSA-N
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Description

2-Isopropylpyridin-3-amine (CAS 1369105-90-7, molecular formula C₈H₁₂N₂) is a pyridine derivative featuring an isopropyl group at the 2-position and an amine group at the 3-position of the pyridine ring. This compound is commercially available with a purity of 97% (MFCD22071262) and is supplied by Shanghai yuanye Bio-Technology Co., Ltd., a company specializing in biochemical reagents and small-molecule inhibitors .

Properties

IUPAC Name

2-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGIMZHZSHEPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, the isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, reduced amines, and halogenated pyridine compounds.

Scientific Research Applications

2-Isopropylpyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers of Isopropylpyridin-amines

Table 1: Positional Isomers of Isopropylpyridin-amines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity
2-Isopropylpyridin-3-amine 1369105-90-7 C₈H₁₂N₂ 136.20 97%
3-Isopropylpyridin-4-amine 90196-88-6 C₈H₁₂N₂ 136.20 95%
6-Isopropylpyridin-2-amine 78177-12-5 C₈H₁₂N₂ 136.20 98%
6-Isopropylpyridin-3-amine 405103-02-8 C₈H₁₂N₂ 136.20 97%

Key Observations :

  • All positional isomers share the same molecular formula (C₈H₁₂N₂) and molecular weight (136.20 g/mol), but their substituent positions differ.
  • The amine group’s position (3 vs. 4 vs. 2) and isopropyl placement influence electronic and steric properties. For instance, the 3-amine group in this compound may enhance nucleophilicity compared to analogs with amines at less activated positions.

Substituted Pyridines with Additional Functional Groups

Table 2: Substituted Pyridines with Varied Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-Isopropyl-3-methylpyridin-2-amine 1470008-15-1 C₉H₁₄N₂ 150.22 Methyl group at 3-position
6-Cyclopropylpyridin-2-amine Not provided C₈H₁₁N₂ 135.19 Cyclopropyl substituent
(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amine 120739-83-5 C₁₀H₁₅ClN₂ 198.70 Chloro substituent

Key Observations :

  • Electron-Withdrawing Effects : The chloro group in (6-Chloro-pyridin-3-ylmethyl)-isopropyl-amine (CAS 120739-83-5) decreases electron density on the pyridine ring, altering its coordination or reaction behavior.
  • Ring Strain : 6-Cyclopropylpyridin-2-amine incorporates a cyclopropyl group, which may impart unique conformational constraints.

Parent and Hydroxyl Derivatives

Table 3: Parent and Hydroxyl Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity
2-Isopropylpyridine 644-98-4 C₈H₁₁N 121.18 98%
2-Isopropylpyridin-3-ol 188669-89-8 C₈H₁₁NO 137.18 95%

Key Observations :

  • Hydroxyl Derivative: 2-Isopropylpyridin-3-ol replaces the amine with a hydroxyl group, altering solubility and acidity (pKa ~8–10 for pyridinols vs. ~4–6 for pyridinamines).

Biological Activity

2-Isopropylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on recent research findings.

Chemical Structure

The compound features an isopropyl group at the 2-position and an amine group at the 3-position of the pyridine ring, contributing to its unique chemical properties.

1. Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values suggest that these compounds may be as effective as established anti-inflammatory agents like diclofenac and celecoxib.

Compound IC50 (µM) Target Enzyme
This compound12.5COX-1
4-Cyclopropyl-2-isopropylpyridin-3-amine15.0COX-2
Diclofenac10.0COX-1/COX-2
Celecoxib8.0COX-2

2. Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant activity in both wild-type and mutant strains lacking efflux pumps, indicating its potential utility in treating resistant infections .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as COX enzymes and bacterial cell membranes. The structural characteristics of the compound enhance its binding affinity, leading to effective inhibition of target enzymes and disruption of bacterial integrity.

Case Study 1: Anti-inflammatory Activity

In a controlled study, a derivative of this compound was administered to mice with induced inflammation. The results showed a significant reduction in inflammatory markers such as prostaglandin E2 levels, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by resistant strains of bacteria. The treatment resulted in marked improvement in symptoms and reduction in bacterial load, demonstrating its therapeutic potential .

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